molecular formula C16H17N5O7S2 B1668864 Cefotaxime CAS No. 63527-52-6

Cefotaxime

Cat. No.: B1668864
CAS No.: 63527-52-6
M. Wt: 455.5 g/mol
InChI Key: GPRBEKHLDVQUJE-QMTHXVAHSA-N
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Description

Cefotaxime is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic. This compound is commonly used to treat infections such as joint infections, pelvic inflammatory disease, meningitis, pneumonia, urinary tract infections, sepsis, gonorrhea, and cellulitis . It is administered either intravenously or intramuscularly .

Mechanism of Action

Target of Action

Cefotaxime, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for bacterial survival .

Mode of Action

This compound exerts its bactericidal activity by inhibiting cell wall synthesis. It binds to the PBPs via its beta-lactam rings, thereby inhibiting the transpeptidation step in peptidoglycan cell wall synthesis of susceptible bacterial organisms . This interaction with PBPs leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan cell wall synthesis pathway. By inhibiting the transpeptidation step in this pathway, this compound prevents the cross-linking of peptidoglycan chains, which are essential for providing strength and rigidity to the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell wall weakening and subsequent bacterial cell death .

Pharmacokinetics

This compound exhibits linear and dose-independent pharmacokinetics for doses up to 2 g . It is metabolized in the liver and has an elimination half-life of 0.8–1.4 hours . Approximately 50–85% of this compound is excreted unchanged in the urine , indicating that renal function significantly impacts its clearance .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the cell wall to weaken and rupture, leading to bacterial cell lysis . This results in the effective treatment of various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on this compound’s efficacy . Additionally, patient-specific factors such as age, renal function, and the presence of other diseases can also impact the drug’s action and efficacy . Furthermore, the pH and ion concentration of the local environment can affect the stability of this compound .

Biochemical Analysis

Biochemical Properties

Cefotaxime works by inhibiting bacterial cell wall synthesis . It shows high affinity for penicillin-binding proteins (PBPs) in the bacterial cell wall, including PBP Ib and PBP III . These PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall. By binding to these PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Cellular Effects

This compound exerts its effects on various types of bacterial cells. It is effective against many Gram-negative organisms, especially Enterobacteriaceae, but has lower activity against many Gram-positive organisms . It inhibits bacterial cell wall synthesis, which leads to the weakening of the bacterial cell wall and eventually cell lysis . This can affect various cellular processes, including cell division and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be well-tolerated by animals . Subacute and chronic effects include local reactions at the site of injection, some hematologic changes with enlargement of the spleen, cecal enlargement in rats and mice, and slight changes in kidney tubules .

Dosage Effects in Animal Models

In animal models, the dosage of this compound can vary. For dogs and cats, the recommended dosage is 40–50 mg/kg intravenously, intramuscularly, or subcutaneously every 8 hours . Some authors have suggested that lower doses of 10–20 mg/kg every 12 hours have good clinical efficacy in dogs .

Metabolic Pathways

This compound undergoes hepatic metabolism to form desacetylthis compound . The latter undergoes further metabolism to inactive opened β-lactam ring lactones . About 80% of a radiolabelled dose of this compound is excreted in urine; about 50 to 60% as unchanged drug and the remainder as metabolites .

Transport and Distribution

It is known that this compound is administered intravenously or intramuscularly, indicating that it can be distributed throughout the body via the bloodstream .

Subcellular Localization

As an antibiotic, this compound likely does not enter cells under normal conditions, but rather acts on the exterior of the bacterial cell by binding to penicillin-binding proteins in the bacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefotaxime is synthesized through a multi-step process that involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The key steps include:

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the cultivation of microorganisms that produce the precursor compounds, which are then chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Cefotaxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cefotaxime has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Cefotaxime remains a valuable antibiotic in the treatment of serious bacterial infections, particularly those caused by resistant strains. Its broad spectrum of activity and rapid action make it a crucial tool in modern medicine.

Properties

The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III.

CAS No.

63527-52-6

Molecular Formula

C16H17N5O7S2

Molecular Weight

455.5 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/t10-,14-/m1/s1

InChI Key

GPRBEKHLDVQUJE-QMTHXVAHSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Appearance

Solid powder

63527-52-6

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

64485-93-4 (mono-hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benaxima
Biosint
Cefotaxim
Cefotaxime
Cefotaxime Sodium
Cefradil
Cephotaxim
Claforan
Fotexina
HR 756
HR-756
HR756
Kendrick
Klaforan
Primafen
Ru 24756
Ru-24756
Ru24756
Sodium, Cefotaxime
Taporin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Cefotaxime exert its antibacterial effect?

A1: this compound is a β-lactam antibiotic that targets bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, the final step in cell wall formation. [] This binding inhibits PBP activity, leading to a weakened cell wall, osmotic instability, and ultimately, bacterial cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C16H17N5O7S2 and a molecular weight of 455.48 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, spectroscopic methods like UV-Vis spectrophotometry have been utilized for the estimation of this compound in both pure form and pharmaceutical formulations. [] For example, a method involving the complexation of this compound with Fe(II) in alkaline conditions resulting in a reddish-orange colored product with a maximum absorbance (λmax) at 505 nm has been reported. []

Q4: How stable is this compound in intravenous (IV) admixtures?

A4: this compound sodium at 10 mg/mL, when admixed with metronidazole 5 mg/mL in a 0.9% sodium chloride injection, demonstrated stability for up to 72 hours when stored at 8°C. [] This indicates good stability under these specific conditions.

Q5: What about the stability of this compound for intracutaneous injection?

A5: Studies show that the stability of this compound sodium intracutaneous injection is less favorable. [] Even when stored at room temperature and protected from sunlight, a significant drop in concentration was observed after just one week. [] The recommended storage life under these conditions is no more than 3 days. []

Q6: this compound itself isn't a catalyst. Can you clarify this aspect based on the provided research?

A6: You are correct. This compound acts as an inhibitor of bacterial enzymes (PBPs) rather than a catalyst. [] The research papers provided focus on this compound's antibacterial activity, resistance mechanisms, and its pharmacokinetic properties. They don't delve into its use in catalytic applications.

Q7: Has computational chemistry been used in research on this compound?

A7: While the provided research articles don't explicitly detail computational studies on this compound, mass spectrometry combined with UV spectrophotometry has been employed to study the kinetics of this compound hydrolysis by β-lactamase TEM-1 and its G238S mutant. [] This approach offers valuable insights into the interaction dynamics between the drug and the enzyme.

Q8: How do structural modifications of this compound impact its activity?

A8: One notable example highlighted in the research involves the G238S mutation in β-lactamase TEM-1. [] This single amino acid change significantly impacts the enzyme's interaction with this compound. The mutation leads to a decrease in deacylation rate for penicillins, explaining the reduced activity against these antibiotics. [] Conversely, the mutation results in increased acylation rate for this compound, leading to better catalytic efficiency against this specific antibiotic. []

Q9: What strategies can improve this compound's stability or bioavailability?

A9: While specific formulation strategies aren't discussed in the provided research, the study on IV admixture stability highlights the importance of factors like storage temperature and compatible co-solutes in maintaining drug stability. []

Q10: Is there information regarding SHE regulations related to this compound in the provided research?

A10: The provided research articles primarily focus on the clinical and pharmacological aspects of this compound. Information regarding specific SHE regulations and compliance is not discussed.

Q11: What is known about the pharmacokinetics of this compound in neonatal pony foals?

A11: Research on foals showed that following a single IV dose, this compound is rapidly eliminated with a half-life of 0.6 hours. [] The active metabolite, desacetylthis compound, exhibited a longer half-life of 1.69 hours. [] Based on these findings, a dosage of 40 mg/kg body weight every 4-6 hours was suggested for foals with gram-negative septicemia, while a more frequent administration every 2 hours was recommended for those with meningitis. []

Q12: How does pregnancy affect this compound pharmacokinetics?

A12: Studies in postpartum patients reveal altered pharmacokinetics of this compound compared to non-pregnant individuals. [] Significantly larger volumes of distribution and higher clearance rates were observed in these patients. [] This suggests a need for potential dosage adjustments for effective treatment in pregnant women.

Q13: How effective is this compound against multidrug-resistant Pseudomonas and Serratia infections?

A13: In vitro studies demonstrated a high degree of synergy between this compound and Amikacin against multidrug-resistant Pseudomonas aeruginosa and Serratia marcescens isolates. [] This synergistic effect was observed in 90% of the tested isolates. [] Clinical trials involving five patients with serious infections caused by these organisms further confirmed this synergy, demonstrating a 100% clinical response rate and an 80% bacteriological cure rate. []

Q14: Has this compound been evaluated in animal models of infection?

A14: Yes, this compound has been tested in rabbit models of meningitis. In one study, a this compound and Rifampin combination successfully sterilized cerebrospinal fluid cultures in all treated rabbits, highlighting its potential for treating serious infections. []

Q15: Is this compound effective as a prophylactic antibiotic in colorectal surgery?

A16: Research suggests this compound, administered at a dose of 4g perioperatively, is effective as a prophylactic antibiotic in both rectal and colonic surgeries. []

Q16: What are the known mechanisms of resistance to this compound?

A17: A primary mechanism of this compound resistance involves the production of β-lactamases, enzymes capable of hydrolyzing the β-lactam ring of this compound, rendering it ineffective. [, , ] One such example is the GES-1 β-lactamase, found in multidrug-resistant Klebsiella pneumoniae isolates, which confers resistance to various antibiotics, including this compound. []

Q17: Can resistance to this compound develop during treatment?

A18: Yes, a study on spontaneous bacterial peritonitis (SBP) found that 19% of patients treated with this compound developed resistance to the drug. [] This highlights the need for monitoring treatment response and considering alternative antibiotics in cases of this compound resistance.

Q18: Is there cross-resistance between this compound and other antibiotics?

A19: Cross-resistance is a significant concern. For instance, K. pneumoniae isolates producing GES-1 β-lactamase demonstrated resistance to this compound alongside other antibiotics like ceftazidime, cefuroxime, gentamicin, kanamycin, and more. [] This emphasizes the need for comprehensive antibiotic susceptibility testing to guide treatment decisions.

Q19: What are the hepato-renal effects of this compound?

A20: Studies on albino rats show that this compound administration can lead to adverse effects on both liver and kidney function. [] These effects include:

  • Kidney Function: Increased serum creatinine, urea, sodium, potassium, and calcium concentrations were observed, alongside decreased glucose and total protein levels. []
  • Liver Function: Elevations in liver enzymes like AST and ALT, along with increases in total bilirubin, cholesterol, triglycerides, and LDL-cholesterol were noted. [] Additionally, a decrease in serum albumin and HDL-cholesterol levels was reported. []
  • Histopathological Changes: Both liver and kidney tissues exhibited structural alterations indicative of damage. []

Q20: Are there drug delivery strategies to enhance this compound's targeting?

A21: While the provided articles don't delve into specific this compound drug delivery strategies, one study explored the synthesis and characterization of a novel polyhedral oligomeric silsesquioxane-cefotaxime (POSS-CTX) conjugate. [] This conjugate demonstrated enhanced antibacterial activity against E. coli and S. aureus compared to this compound alone. [] This highlights the potential of developing novel drug delivery systems for this compound.

Q21: Are there biomarkers to predict this compound efficacy or monitor treatment response?

A21: The research papers provided do not focus on specific biomarkers for this compound efficacy or treatment monitoring.

Q22: What analytical methods are used to quantify this compound levels?

A23: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying this compound concentrations in serum. [, ] This technique allows for accurate measurement of drug levels, which is crucial for understanding pharmacokinetics and optimizing dosage regimens.

Q23: How is the degradation of this compound by bacteria studied?

A24: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has been used to analyze the degradation of this compound by OXA-48-producing Enterobacteriaceae. [] This method allows for the identification of specific degradation products, providing insights into the mechanism of resistance.

Q24: What is the environmental impact of this compound?

A24: The provided research articles do not address the environmental impact and degradation of this compound.

Q25: Is there information available on this compound's dissolution and solubility?

A26: While the research papers don't provide specific details on this compound's dissolution and solubility, they highlight its use in various formulations, including intravenous and intracutaneous injections. [, ] This implies that the drug's solubility has been considered during formulation development.

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